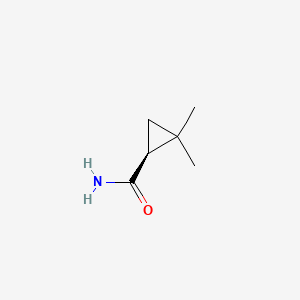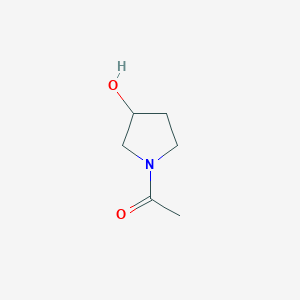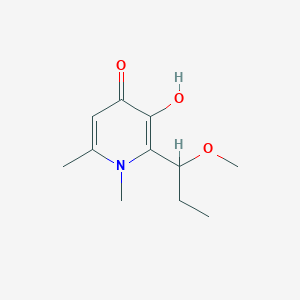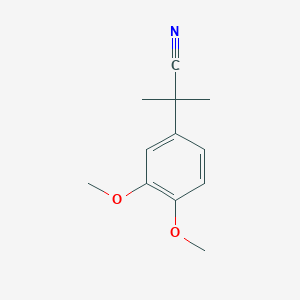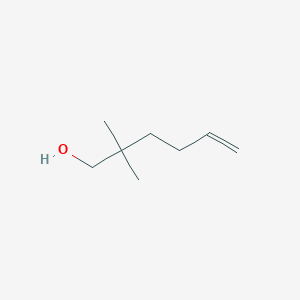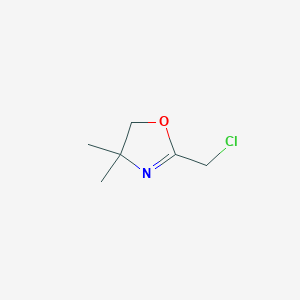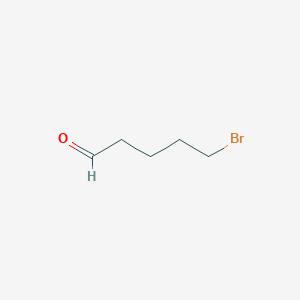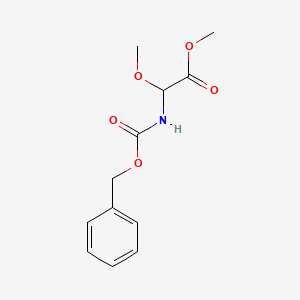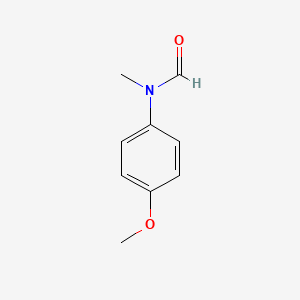
4'-Methoxy-N-methylformanilide
Descripción general
Descripción
4’-Methoxy-N-methylformanilide is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4’-Methoxy-N-methylformanilide is 1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
4’-Methoxy-N-methylformanilide is a solid at 20 degrees Celsius . It has a molecular weight of 165.19 .
Aplicaciones Científicas De Investigación
Nucleophilic Reactivity in Organic Synthesis
4-Methoxy-N-methylformanilide shows unique nucleophilic reactivity useful in organic synthesis. It forms 1:2 quinoline adducts when reacted with diethyl acetylenedicarboxylate, demonstrating its utility in creating complex organic structures (Cheng, Yang, & Meth-Cohn, 2003).
Acylation Reactions
Methoxy-substituted derivatives of 4'-Methoxy-N-methylformanilide are used in acylation reactions, expanding the range of functional groups in organic molecules. This demonstrates its versatility in modifying chemical structures for various applications (Yamaguchi et al., 1984).
Formylation and Glyoxylation Reactions
This compound is significant in the formylation and glyoxylation reactions of nucleophilic aromatic compounds. These reactions are crucial in synthesizing a wide range of products, including aldehydes and arylglyoxylates (Downie, Earle, Heaney, & Shuhaibar, 1993).
DNA Binding Studies
Studies have examined the DNA-binding characteristics of drugs related to 4'-Methoxy-N-methylformanilide, contributing to our understanding of how these compounds interact with biological molecules (Waring, 1976).
Enhancement of Acaricide Toxicity
4'-Methoxy-N-methylformanilide enhances the toxicity of acaricides to pests like Tetranychus urticae, indicating its potential use in pest control strategies (Knowles & El-Sayed, 1985).
Environmental Fate Studies
Its derivatives are studied to understand the environmental fate of compounds like 2,4‐dinitroanisole (DNAN), aiding in assessing the environmental impact of various chemicals (Olivares et al., 2013).
Cytotoxicity and Autophagy Induction
Research involving derivatives of 4'-Methoxy-N-methylformanilide has contributed to understanding the mechanisms of cytotoxicity and autophagy induction in cell models, aiding in drug development (Zhang et al., 2018).
Importance in Molecular Studies
The compound's derivatives have been used to study molecular interactions, such as in the case of O4-methylthymidine, providing insights into genetic and molecular biology (Brennan et al., 1986).
Reactivity in Chemical Synthesis
4'-Methoxy-N-methylformanilide demonstrates unique reactivity in the synthesis of β-keto Weinreb amides and unsymmetrical ketones, highlighting its role in complex chemical syntheses (Nugent & Schwartz, 2016).
Photopolymerization Processes
Its derivatives are used in photopolymerization processes, contributing to the development of new materials and technologies (Guillaneuf et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXIKOMIXYQQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461869 | |
| Record name | 4'-Methoxy-N-methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-N-methylformanilide | |
CAS RN |
5279-51-6 | |
| Record name | 4'-Methoxy-N-methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



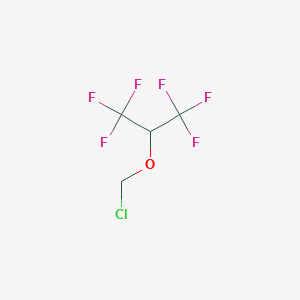
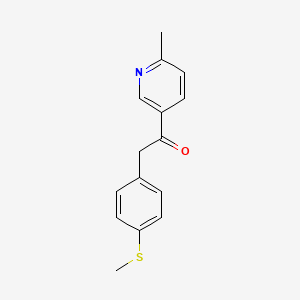
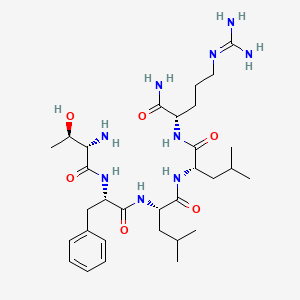
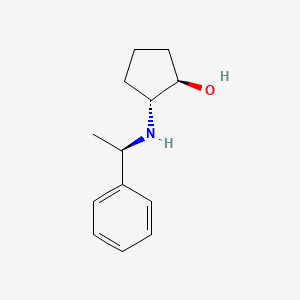
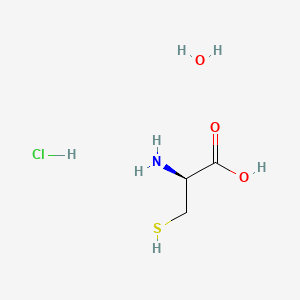
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
